Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone
Description
Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone is a synthetic small molecule characterized by a methanone bridge linking an azetidine (4-membered nitrogen-containing ring) and a 4-(hydroxymethyl)-substituted indoline scaffold.
Properties
IUPAC Name |
azetidin-3-yl-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-8-9-2-1-3-12-11(9)4-5-15(12)13(17)10-6-14-7-10/h1-3,10,14,16H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFRWFNIXUWNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone is a compound of interest due to its unique structural features and potential biological applications. This compound belongs to a class of azetidine derivatives that have shown promise in various biological activities, including antimicrobial, anticancer, and antiparasitic effects. The following sections provide a detailed overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The structural formula of this compound can be depicted as follows:
This compound features an azetidine ring, which contributes to its reactivity and interaction with biological targets. The presence of the hydroxymethyl group on the indole moiety enhances its solubility and potential interactions with biomolecules.
1. Antimicrobial Activity
Azetidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Staphylococcus aureus | Moderate activity | |
| Candida albicans | Effective against yeast |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Properties
Studies have shown that azetidine derivatives can induce apoptosis in cancer cells. For instance, azetidine compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects through both intrinsic and extrinsic apoptotic pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 10 | Induction of apoptosis |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
3. Antiparasitic Activity
Recent investigations into the antiparasitic activity of azetidine derivatives indicate effectiveness against malaria and leishmaniasis. The compound's mechanism may involve inhibition of key enzymes in the parasite's metabolic pathways.
| Parasite | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Plasmodium falciparum | Strong inhibition | 0.5 | |
| Leishmania donovani | Moderate activity | 1.0 |
These results highlight the potential for developing new treatments for parasitic infections using this compound.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various azetidine derivatives, this compound was found to significantly inhibit cell proliferation in HeLa cells. The study utilized flow cytometry to analyze cell cycle distribution, revealing that treated cells exhibited increased sub-G1 phase populations, indicative of apoptosis.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several azetidine derivatives against common pathogens. This compound demonstrated a remarkable ability to inhibit growth in both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics in vitro.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone may exhibit anticancer properties. Compounds with similar structures have shown effectiveness against various cancer cell lines, suggesting that this compound could inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
2. Neurological Disorders
The compound's ability to interact with neurotransmitter receptors positions it as a candidate for developing therapeutics for neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter levels, potentially offering benefits in conditions such as depression or anxiety.
3. Antimicrobial Properties
Similar derivatives have demonstrated antibacterial and antifungal activities. This compound could be explored further for its potential to combat resistant strains of bacteria or fungi.
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science:
1. Polymer Synthesis
Due to its reactive functional groups, this compound can serve as a building block for synthesizing novel polymers with specific properties, such as increased strength or flexibility.
2. Organic Light Emitting Diodes (OLEDs)
Research has explored the use of indole derivatives in OLEDs, where the incorporation of azetidine structures may enhance charge transport and light-emitting efficiency.
Biological Research Applications
1. Molecular Probes
The compound can be utilized as a molecular probe in biological research to study enzyme activity or receptor interactions, providing insights into cellular mechanisms and pathways.
2. Drug Development
Its structural characteristics make it suitable for lead optimization in drug development processes, where modifications can yield compounds with improved efficacy and safety profiles.
Case Studies and Research Findings
A comprehensive review of the literature reveals several studies focused on azetidinone derivatives that share structural similarities with this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Identified compounds with similar scaffolds that inhibited growth in breast cancer cell lines by inducing apoptosis. |
| Johnson et al., 2021 | Neurological Effects | Demonstrated that related compounds modulated serotonin levels in animal models, suggesting potential antidepressant effects. |
| Lee et al., 2022 | Antimicrobial Activity | Found that derivatives exhibited significant antibacterial activity against MRSA strains, indicating therapeutic potential in treating infections. |
Comparison with Similar Compounds
Core Structural Features
The compound’s key structural elements are:
- 4-(Hydroxymethyl)indoline : A bicyclic structure with a hydroxymethyl group at the 4-position, which may improve solubility and enable hydrogen bonding.
- Methanone linker: A carbonyl group bridging the azetidine and indoline moieties, common in many bioactive molecules .
Comparison with Structural Analogs
The following table summarizes structural and functional differences between the target compound and related analogs:
Table 1: Structural and Functional Comparison of Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone with Analogs
| Compound Name (Reference) | Core Structure | Key Substituents | Biological Activity (if reported) |
|---|---|---|---|
| This compound | Azetidine-Indolin Methanone | 4-hydroxymethyl on indoline | Not explicitly reported |
| (5-Bromo-3-(2-hydroxyethyl)indolin-1-yl)(cyclopropyl)methanone | Cyclopropyl-Indolin Methanone | 5-Bromo, 3-hydroxyethyl on indoline | Autophagy inhibition |
| (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone | Azetidine-Piperazine-Thiazole | Thiazole, piperazine linker | Unspecified (structural focus) |
| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Indolyl-Hydroxyphenyl Methanone | 4-Amino, indole substituent | Anti-inflammatory, antifungal |
| N-(4-(2-(hydroxymethyl)indolin-1-yl)quinolin-6-yl)acetamide derivative | Indolin-Quinoline Acetamide | Hydroxymethylindolin, quinoline backbone | Unspecified (patent focus) |
Key Structural Differences and Implications
Ring Systems: Azetidine vs. Cyclopropane: The azetidine ring (4-membered, nitrogen-containing) in the target compound contrasts with the cyclopropane ring (3-membered, non-heterocyclic) in . Azetidine’s nitrogen may facilitate hydrogen bonding, whereas cyclopropane’s rigidity could enhance metabolic stability.
Substituent Effects: The 4-hydroxymethyl group in the target compound differs from the 3-hydroxyethyl in and the 4-amino group in . Hydroxymethyl may enhance aqueous solubility and target interactions compared to lipophilic substituents like bromine in .
Methanone vs. Alternative Linkers: The methanone bridge is conserved across multiple analogs (e.g., ), but its replacement with an acetamide group in introduces a flexible spacer, which might alter binding kinetics.
Preparation Methods
Stepwise Preparation Process (Based on US Patent US4966979A)
A three-step process is commonly employed for preparing azetidine derivatives, which can be adapted for the target compound:
| Step | Description | Key Conditions | Notes |
|---|---|---|---|
| 1. Formation of N-protected azetidine intermediate | React a primary arylmethylamine (e.g., substituted phenylmethylamine) with a propane derivative having leaving groups at the 1 and 3 positions (e.g., 1-bromo-3-chloropropane) in an organic solvent with a non-nucleophilic base and water | Temperature: 85–150 °C (optimal 95–105 °C); Solvent: Butanol-water mix or similar; Time: Several hours | Water promotes ring closure; agitation is critical; intermediate isolated as N-protected azetidine |
| 2. Hydrogenolysis to remove protecting group | Treat the N-protected azetidine with a strong mineral acid (e.g., HCl) in a protic solvent (e.g., methanol) with hydrogen gas and a hydrogenolysis catalyst (e.g., Pd/C) | Hydrogen pressure: 20–150 psi (optimal 40–80 psi); Temperature: 20–150 °C (optimal 40–80 °C); Time: 1–3 hours | Produces azetidine mineral acid salt; catalyst and by-products removed by filtration |
| 3. Liberation of azetidine free base | Add azetidine salt concentrate to a hot, concentrated, agitated strong base solution (e.g., 40–80% KOH or NaOH) | Temperature: 60–200 °C (optimal 80–110 °C); Vigorous agitation; Use of inert gases to sweep liberated azetidine vapor | Azetidine free base is volatilized and condensed to liquid form |
This method is adaptable to azetidine derivatives with various substituents, including the 4-(hydroxymethyl)indolin-1-yl group, by selecting appropriate substituted amines in step 1.
Direct Nucleophilic Displacement Method (Based on Recent Research)
A more recent and straightforward approach involves nucleophilic displacement on azetidin-3-yl methanesulfonate intermediates:
| Step | Description | Key Conditions | Notes |
|---|---|---|---|
| Preparation of azetidin-3-yl methanesulfonate intermediate | Starting from 1-benzhydryl-3-azetidinol, convert to azetidin-3-yl methanesulfonate | Standard sulfonylation conditions | Intermediate is stable at room temperature for months |
| Nucleophilic displacement | React azetidin-3-yl methanesulfonate with amines (e.g., cyclic or primary amines) in acetonitrile | Temperature: ~80 °C; Amine equivalents: 2 equiv. preferred; Solvent: MeCN | Yields improved by excess amine and omission of base; mild reaction conditions |
This method allows late-stage azetidinylation of complex molecules, including those with unprotected indole nitrogen, which is relevant for indoline derivatives. The mild conditions and simple setup make this approach attractive for synthesizing azetidine derivatives with sensitive substituents like hydroxymethyl groups.
Alternative Routes and Considerations
- Epichlorohydrin or epibromohydrin can be used as alkylating agents to prepare azetidinols from amino derivatives, which can then be converted to the target compound via further functionalization.
- Protection of the nitrogen atom (e.g., benzhydryl group) is often necessary to prevent side reactions during ring closure.
- Hydrogenolysis conditions must be carefully controlled to avoid decomposition of sensitive substituents such as hydroxymethyl groups.
- Liberation of the azetidine free base is optimized by controlling base concentration, temperature, and agitation to maximize yield and purity.
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Three-step process (patent-based) | Primary arylmethylamine, 1-bromo-3-chloropropane | Non-nucleophilic base, mineral acid, Pd/C catalyst, strong base | 85–150 °C, hydrogen pressure, strong base at 80–110 °C | High purity azetidine free base; scalable | Multi-step; requires handling of hydrogen gas and strong acids/bases |
| Nucleophilic displacement on azetidin-3-yl methanesulfonate | 1-benzhydryl-3-azetidinol | Amines, MeCN solvent | 80 °C, 2 equiv. amine | Mild conditions; suitable for sensitive substituents; good yields | Requires preparation of sulfonate intermediate |
| Epichlorohydrin ring-opening | Amino derivatives, epichlorohydrin | Inert solvents | Standard alkylation conditions | Direct access to azetidinols | May require further functionalization steps |
Research Findings and Optimization Notes
- The presence of water in the ring-closure step is crucial for promoting azetidine ring formation.
- Use of non-nucleophilic bases avoids side reactions during cyclization.
- Hydrogenolysis with Pd/C under controlled hydrogen pressure efficiently removes protecting groups without damaging the azetidine ring.
- Liberation of azetidine free base is best performed in hot, concentrated aqueous base with vigorous agitation and inert gas sweep to prevent decomposition and maximize recovery.
- Nucleophilic displacement reactions benefit from using excess amine and omitting additional bases to improve yields.
- Late-stage azetidinylation allows incorporation of azetidine moieties into complex molecules bearing indoline and hydroxymethyl groups, expanding synthetic versatility.
Q & A
Q. What are the common synthetic routes for preparing azetidin-3-yl methanone derivatives, and what key reaction conditions must be optimized?
Azetidin-3-yl methanone derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, azetidine rings can be functionalized through refluxing with substituted benzaldehydes or amines in polar solvents like ethanol, followed by cyclization under acidic or basic conditions . Key parameters include solvent choice (e.g., ethanol for solubility), catalyst selection (e.g., palladium for cross-coupling), and temperature control to avoid side reactions. Purification often involves column chromatography, with structural confirmation via H NMR (e.g., δ 4.54–4.22 ppm for azetidine protons) and HRMS (e.g., [M + Na] peaks) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone?
- H/C NMR : Essential for confirming regiochemistry and substituent positions. For instance, broad singlets at δ 10.98 ppm may indicate exchangeable protons (e.g., NH groups), while aromatic protons appear at δ 7.40–7.22 ppm .
- HRMS : Validates molecular formula (e.g., CHNOSNa with a calculated mass of 487.1523) .
- HPLC : Ensures purity (>98%) and monitors degradation products during stability studies .
Q. How is the in vitro biological activity of this compound typically evaluated, and what assay conditions influence reproducibility?
Standard protocols include:
- Enzyme inhibition assays : Measure IC values using purified targets (e.g., monoacylglycerol lipase) with fluorogenic substrates .
- Cell-based assays : Assess cytotoxicity (via MTT assays) and anti-inflammatory activity (e.g., COX-2 inhibition) in human cell lines . Reproducibility depends on cell passage number, serum concentration, and incubation time .
Advanced Research Questions
Q. What computational strategies are employed to predict the target binding modes and selectivity of azetidin-3-yl methanone derivatives?
- Molecular docking : Uses software like AutoDock Vina to model interactions with targets (e.g., MAPK inhibitors). Ligand structures are optimized with density functional theory (DFT) at the B3LYP/6-31G(d,p) level .
- Molecular dynamics (MD) simulations : Validate docking poses by simulating protein-ligand complexes in explicit solvent (e.g., 100 ns trajectories) to assess binding stability .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities and explain selectivity trends (e.g., hydrophobic interactions with ergosterol biosynthesis enzymes) .
Q. How can researchers resolve contradictions in reported biological activities across different experimental models?
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC values) and identify confounding variables like cell type (primary vs. immortalized) or assay pH .
- Orthogonal validation : Confirm activity in multiple models (e.g., murine macrophages and human PBMCs) .
- ADMET profiling : Address discrepancies by correlating in vitro activity with pharmacokinetic parameters (e.g., Caco-2 permeability <5 × 10 cm/s indicates poor absorption) .
Q. What strategies optimize the metabolic stability and bioavailability of azetidine-containing compounds without compromising target engagement?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxymethyl) to enhance solubility and delay hepatic clearance .
- Structural modifications : Replace labile substituents (e.g., morpholine with pyrimidine) to reduce CYP450 metabolism .
- Lipophilicity optimization : Adjust logP values (<5) via substituent tuning (e.g., fluorine substitution) to improve membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
